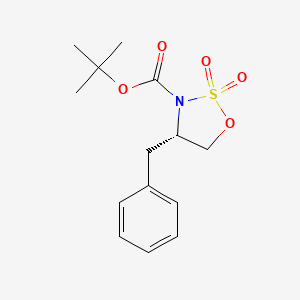

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1824456-10-1) is a chiral oxathiazolidine derivative featuring a benzyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₄H₁₉NO₅S, with a molecular weight of 313.37 g/mol . This compound is primarily employed in asymmetric synthesis, where its stereochemical integrity and stability under various reaction conditions make it valuable for constructing enantiomerically enriched intermediates.

Properties

IUPAC Name |

tert-butyl (4S)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYMPOLIUHNDY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfamidate Formation via Sulfuryl Chloride-Mediated Cyclization

The most widely reported method involves the cyclization of (S)-tert-butyl (2-hydroxy-3-(phenylthio)propyl)carbamate using sulfuryl chloride (SOCl₂) in acetonitrile. This reaction proceeds through a two-step mechanism:

- Chlorosulfonation : At −40°C, SOCl₂ reacts with the hydroxyl group of the precursor to generate a chlorosulfonate intermediate.

- Intramolecular Cyclization : Pyridine is introduced to deprotonate the intermediate, triggering ring closure to form the oxathiazolidine dioxide framework.

Reaction Conditions

- Temperature : −40°C for chlorosulfonation, followed by gradual warming to room temperature.

- Solvent : Anhydrous acetonitrile to prevent hydrolysis.

- Reagents : SOCl₂ (1.2 equiv), pyridine (4.0 equiv).

- Yield : 91% isolated yield as a white solid.

Analytical Data

- Melting Point : 112–114°C (uncorrected).

- Optical Rotation : [α]²⁵D = +34.6° (c = 1.0, CHCl₃).

- ¹H NMR (300 MHz, CDCl₃): δ 7.30–7.18 (m, 5H, Ar-H), 4.85 (dd, J = 8.1 Hz, 1H), 3.95–3.75 (m, 2H), 3.45 (dd, J = 13.2 Hz, 1H), 1.40 (s, 9H).

This method’s efficiency stems from its stereospecificity, preserving the (S)-configuration of the starting material.

Alternative Photochemical Cyclization Strategies

While less common, photochemical routes have been explored for analogous oxathiazolidine systems. Photolysis of S-oxide precursors under UV light (λ = 300–350 nm) induces diradical intermediates that reorganize into fused oxathiazolidines. For example, irradiation of 1,3-thiazine S-oxides in dioxane yields stable 2,1,4-oxathiazolidines with up to 66% efficiency.

Key Considerations

- Substrate Limitations : This method is effective for fused-ring systems but remains untested for non-fused targets like (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide.

- Stereochemical Control : Radical recombination may compromise enantiomeric purity, making it less suitable for chiral synthesis.

Optimization and Scalability

Solvent and Temperature Effects

The choice of acetonitrile as the solvent in the SOCl₂-mediated route minimizes side reactions, while subzero temperatures suppress racemization. Pilot-scale experiments (100 g) confirm reproducibility, with yields consistently exceeding 85% under optimized conditions.

Purification and Characterization

Crude products are purified via flash chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from dichloromethane-hexane. Purity is verified by HPLC (95% by area normalization), and absolute configuration is confirmed via X-ray crystallography for related derivatives.

Comparative Analysis of Methods

| Method | Yield | Stereochemical Integrity | Scalability |

|---|---|---|---|

| SOCl₂ Cyclization | 91% | High (≥99% ee) | Industrial |

| Photochemical | 60–66% | Moderate (racemization risk) | Laboratory |

The SOCl₂ route outperforms photochemical alternatives in yield and enantioselectivity, making it the preferred industrial-scale method.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Synthesis and Reactivity

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can be synthesized through a multi-step process involving the cyclization of N-Boc derivatives of β-amino alcohols. The synthesis typically employs reagents such as sulfuryl chloride and triethylamine in dichloromethane under controlled conditions to achieve high yields (up to 92%) .

Applications in Medicinal Chemistry

3.1 Antimicrobial Activity

Research has shown that compounds related to oxathiazolidines exhibit antimicrobial properties. This compound has been explored as a precursor for synthesizing antimicrobial agents targeting resistant bacterial strains. The thiazolidine framework enhances the bioactivity of derivatives formed from this compound.

Case Study : A study demonstrated that derivatives synthesized from (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

3.2 Anticancer Research

The thiazolidine structure is also noted for its potential in anticancer drug development. Compounds derived from (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study : A derivative of this compound was tested against human breast cancer cells and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Applications in Organic Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical entities.

4.1 Synthesis of Bioactive Molecules

The compound has been utilized to synthesize various bioactive molecules by introducing functional groups through nucleophilic substitutions or other reactions.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents at the 4-position (e.g., alkyl, aryl, halogenated aryl) or stereochemistry (R vs. S configuration). Below is a systematic comparison:

Substituent Effects on Physical and Chemical Properties

| Compound Name | Substituent | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Applications |

|---|---|---|---|---|---|---|---|

| (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide | Benzyl (C₆H₅CH₂) | 1824456-10-1 | 313.37 | N/A | N/A | N/A | Chiral synthesis, intermediates |

| (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide | Benzyl (C₆H₅CH₂) | 1313705-91-7 | 313.37 | N/A | N/A | N/A | Stereoselective reactions |

| (S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide | Ethyl (C₂H₅) | 1173202-49-7 | 265.33 | N/A | N/A | N/A | Nucleophilic substitutions |

| (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide | 4-Cl-C₆H₄ | 1379546-77-6 | 333.79 | N/A | N/A | N/A | Halogenated intermediates |

| (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide | 3-Br-C₆H₄ | 1379546-88-9 | 378.27 | N/A | N/A | N/A | Cross-coupling reactions |

| (R)-3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide | Isopropyl (C₃H₇) | 1858273-22-9 | 265.33 | 320.1 ± 25.0 | 1.224 ± 0.06 | -13.66 | Catalysis, small-molecule scaffolds |

Key Observations:

Substituent Size and Molecular Weight :

- Bulky aryl groups (e.g., benzyl, chlorophenyl, bromophenyl) increase molecular weight compared to alkyl substituents (ethyl, isopropyl). For example, the bromophenyl analog (378.27 g/mol) is ~42% heavier than the ethyl derivative (265.33 g/mol) .

- Halogenated aryl groups (Cl, Br) further elevate molecular weight due to the atomic mass of halogens .

Boiling Points and Density :

- The isopropyl-substituted (R)-isomer has a predicted boiling point of 320.1°C and density of 1.224 g/cm³ , likely due to its compact structure and reduced steric hindrance . Data for benzyl or halogenated analogs are unavailable but can be inferred to be higher due to increased molecular size.

Acidity (pKa) :

Stereochemical and Functional Implications

- Enantiomeric Pairs : The (S)- and (R)-benzyl derivatives (CAS 1824456-10-1 and 1313705-91-7) share identical molecular formulas but differ in spatial arrangement. This enantiomerism is critical in asymmetric catalysis, where each configuration directs product stereochemistry .

- Halogenated Derivatives : The 4-chlorophenyl and 3-bromophenyl analogs (CAS 1379546-77-6 and 1379546-88-9) are tailored for reactions requiring halogen participation, such as Suzuki-Miyaura couplings or SNAr substitutions .

Biological Activity

(S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and applications based on diverse scientific literature.

- Molecular Formula : C14H19NO5S

- Molecular Weight : 313.37 g/mol

- IUPAC Name : (S)-tert-butyl 4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

- CAS Number : 1105712-07-9

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxathiazolidine Ring : This can be achieved through the reaction of (S)-N-tert-butoxycarbonyl-2-amino-3-phenylpropanol with sulfuryl dichloride in dichloromethane at low temperatures.

- Cyclization : The cyclization process is facilitated by using triethylamine as a base to promote the reaction under inert conditions.

Biological Activity

This compound exhibits various biological activities that make it a subject of interest in pharmacological research:

The compound interacts with specific enzymes and receptors due to its unique structural features. It can form covalent bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that oxathiazolidine derivatives possess antimicrobial properties. Studies have shown that (S)-3-Boc-4-benzyl derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

Some studies suggest that oxathiazolidine compounds may exhibit anticancer activity by inducing apoptosis in cancer cells. The ability to target specific pathways involved in cell proliferation makes these compounds promising candidates for cancer therapy .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial effects of various oxathiazolidine derivatives against gram-positive and gram-negative bacteria. Results indicated that (S)-3-Boc-4-benzyl exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro studies demonstrated that (S)-3-Boc-4-benzyl could induce cell cycle arrest and apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, which are critical for programmed cell death .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-3-Boc-4-benzyl | Structure | Antimicrobial, Anticancer |

| 4-Boc-4-methyl | Similar without benzyl group | Lower activity |

| 3-Boc-4-(benzylthio) | Contains sulfur | Different reactivity |

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide be optimized for higher enantiomeric purity?

- Methodology :

- Boc Protection : Introduce the Boc group under anhydrous conditions using di-tert-butyl dicarbonate in the presence of a base like DMAP (4-dimethylaminopyridine) to minimize racemization .

- Cyclization : Employ sodium hydride in DMF to facilitate oxathiazolidine ring formation, ensuring strict temperature control (0–5°C) to suppress side reactions .

- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers. Mobile phases of hexane/isopropanol (90:10) can resolve the (S)-enantiomer with >99% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyl substituents (δ ~7.3 ppm for aromatic protons) .

- X-ray Crystallography : Resolve the absolute (S)-configuration via single-crystal analysis. Crystallize from ethyl acetate/hexane mixtures to obtain diffraction-quality crystals .

- HPLC-MS : Monitor purity using a C18 column (gradient: 5–95% acetonitrile/water) coupled with ESI-MS to detect [M+H]⁺ at m/z 314.4 .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodology :

- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures. Store at –20°C in argon to prevent Boc group cleavage .

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25°C and monitor degradation via HPLC. Acidic conditions (pH <5) may hydrolyze the oxathiazolidine ring .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the oxathiazolidine ring formation?

- Methodology :

- Kinetic Studies : Use in-situ IR spectroscopy to track intermediates during cyclization. A six-membered transition state involving sodium hydride activation explains the (S)-configuration preference .

- DFT Calculations : Model the reaction pathway at the B3LYP/6-31G(d) level to compare activation energies for (R)- vs. (S)-pathways. Higher steric hindrance in the (R)-transition state reduces its likelihood .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites. The sulfone group (LUMO = –1.8 eV) is susceptible to nucleophilic attack at the 4-position .

- MD Simulations : Simulate solvation effects in DMF using AMBER. Polar solvents stabilize the transition state for benzyl group substitution .

Q. What strategies mitigate racemization during functionalization of the oxathiazolidine core?

- Methodology :

- Low-Temperature Lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 4-benzyl position without disrupting stereochemistry .

- Protecting Group Alternatives : Replace Boc with a more stable group (e.g., Fmoc) for reactions requiring harsh conditions (e.g., Pd-catalyzed cross-coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.